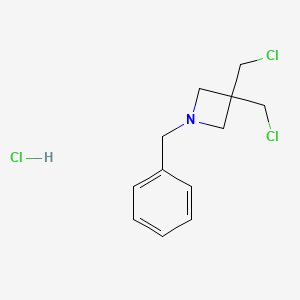

1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride

Description

Properties

IUPAC Name |

1-benzyl-3,3-bis(chloromethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N.ClH/c13-7-12(8-14)9-15(10-12)6-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMBIYVXKYXRHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)(CCl)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride typically involves the reaction of azetidine with benzyl chloride and formaldehyde in the presence of a strong acid, such as hydrochloric acid. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion and high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the compound can yield different products depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted azetidines, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Chemistry

This compound serves as a crucial building block for synthesizing complex organic molecules. Its chloromethyl groups allow for substitution reactions with various nucleophiles, enabling the formation of diverse derivatives. This property is particularly useful in the development of new materials and pharmaceuticals.

Biological Studies

In biological research, 1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride is employed to study enzyme mechanisms and as a probe for biological systems. Its ability to form reactive intermediates facilitates interactions with proteins and nucleic acids, making it an important tool for investigating biochemical pathways .

Pharmaceutical Development

The compound is being explored for its pharmacological potential, particularly in drug discovery. It has been noted for its ability to act on specific molecular targets, which could lead to the development of new therapeutic agents .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals with unique properties. Its versatility allows it to be incorporated into various formulations aimed at enhancing material performance .

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

- Enzyme Mechanism Studies : Research demonstrated that derivatives of 1-Benzyl-3,3-bis(chloromethyl)azetidine can serve as effective probes in enzyme catalysis studies, providing insights into reaction mechanisms.

- Drug Development : A recent study indicated that azetidine derivatives could be modified to enhance their pharmacological properties, suggesting pathways for developing treatments for conditions such as obesity .

Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| Azetidine | Basic structure without substituents | Limited reactivity |

| 1-Benzylazetidine | Contains benzyl group | Enhanced reactivity |

| 3,3-Bis(chloromethyl)azetidine | Contains two chloromethyl groups | Versatile in substitutions |

| This compound | Unique combination of functional groups | Broad applications in chemistry and biology |

Mechanism of Action

The mechanism by which 1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride exerts its effects involves interactions with specific molecular targets. The benzyl and chloromethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, thereby modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes key structural analogs identified in the evidence, sorted by similarity scores and functional group differences:

Key Differences and Implications

Ring Size and Strain

- Azetidine vs. Piperidine : The four-membered azetidine ring in the target compound introduces significant ring strain compared to six-membered piperidine derivatives (e.g., 1-Benzyl-3-piperidone Hydrochloride Hydrate). This strain may enhance reactivity in ring-opening polymerizations or nucleophilic substitutions .

- Chloromethyl vs. Carbamate/Ketone Groups : The bis(chloromethyl) groups in the target compound provide distinct electrophilic sites absent in analogs like benzyl azetidin-3-ylcarbamate hydrochloride (carbamate group) or piperidone derivatives (ketone functionality) .

Reactivity Trends

- Chloromethyl Groups : The bis(chloromethyl) substituents in the target compound are likely more reactive toward nucleophiles (e.g., amines, thiols) compared to methyl or ketone groups in analogs. This could enable its use as a crosslinker or intermediate in drug synthesis .

- Azetidine Ring Opening: The strained azetidine ring may undergo ring-opening under acidic or basic conditions, a property less pronounced in piperidine-based analogs.

Biological Activity

1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its azetidine structure and chloromethyl substituents, has been studied for its interactions with biological systems and its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆Cl₃N

- Molecular Weight : 280.6211 g/mol

- CAS Number : 1820684-39-6

The presence of multiple chlorine atoms in the structure suggests potential reactivity, which may influence its biological activity.

The precise mechanism of action for this compound is not fully elucidated. However, preliminary studies indicate that it may interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The chloromethyl groups may facilitate nucleophilic substitution reactions, enhancing the compound's ability to bind to biological macromolecules.

Anticancer Properties

Research has indicated that compounds with similar azetidine structures exhibit antiproliferative effects against various cancer cell lines. For instance, studies on related azetidinones have shown significant cytotoxicity against MCF-7 breast cancer cells and other tumor types. The potential for this compound to induce apoptosis in cancer cells remains an area of active investigation .

Enzyme Inhibition

The compound’s structural features suggest it may act as an inhibitor of certain enzymes. Compounds with similar frameworks have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative disease contexts. The inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially offering therapeutic benefits in conditions such as Alzheimer’s disease .

Study on Antiproliferative Effects

In a comparative study involving azetidinone derivatives, compounds were synthesized and tested for their antiproliferative activities. The results indicated that structural modifications significantly influenced their efficacy against cancer cell lines such as MCF-7 and MDA-MB-231. The study highlighted the importance of substituents on the azetidine ring in determining biological activity .

Enzyme Activity Evaluation

A separate investigation focused on the enzyme inhibitory properties of benzyl derivatives similar to this compound. Using Ellman's method, researchers quantified the inhibition of AChE and BuChE, revealing promising IC50 values that suggest potential use in treating cholinergic dysfunctions .

Data Table: Biological Activity Comparison

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Benzyl-3,3-bis(chloromethyl)azetidine | MCF-7 | TBD | Potential enzyme inhibition |

| Azetidinone Derivative A | MDA-MB-231 | 15.63 | Apoptosis induction |

| Benzyl Pyridinium Derivative | AChE Inhibition | 5.90 | Enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride, and how can yield and purity be maximized?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. Key steps include:

- Chloromethylation : Use dichloromethane or chloroform as chlorinating agents under anhydrous conditions.

- Azetidine Ring Formation : Employ base-mediated cyclization (e.g., K₂CO₃) at controlled temperatures (40–60°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor purity via HPLC (≥98% recommended for reproducibility) .

Example Optimization Table:

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chloromethylation | ClCH₂OCH₃, AlCl₃, 0°C | 65 | 85 |

| Cyclization | K₂CO₃, DMF, 50°C | 72 | 92 |

| Purification | Column chromatography (EtOAc:Hexane) | 60 | 98 |

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Conduct regular stability checks via TGA/DSC to detect decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are essential for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm azetidine ring protons (δ 3.5–4.0 ppm) and benzyl group integration .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) matching theoretical mass (±1 ppm).

- XRD : Single-crystal X-ray diffraction for absolute stereochemical assignment .

Q. How can researchers mitigate low yields in the chloromethylation step?

Methodological Answer:

Q. What are the stability thresholds under varying pH conditions?

Methodological Answer:

- pH Stability Study : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λ = 254 nm) and LC-MS.

- Degradation Pathways : Acidic conditions (pH < 4) may hydrolyze the azetidine ring, while alkaline conditions (pH > 10) risk benzyl group oxidation .

Advanced Research Questions

Q. How can computational modeling predict reaction mechanisms and optimize synthesis?

Methodological Answer:

Q. What methodologies resolve contradictions in thermal degradation data?

Methodological Answer:

- Isoconversional Analysis (e.g., Friedman Method) : Analyze TGA data to identify multi-step degradation mechanisms. Compare activation energies across studies .

- Cross-Study Validation : Replicate conflicting experiments under standardized conditions (e.g., heating rate 10°C/min, N₂ atmosphere) to isolate variables .

Q. How do advanced spectroscopic techniques elucidate conformational dynamics?

Methodological Answer:

Q. How to design kinetic studies for degradation under thermal stress?

Methodological Answer:

Q. What statistical approaches ensure reproducibility in multi-step synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.